3-Csqa
Overview
Description
3-Caffeoyl-4-sinapoylquinic acid is a naturally occurring organic compound found in various plants. It belongs to the family of chlorogenic acids, which are esters formed between quinic acid and hydroxycinnamic acids. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-caffeoyl-4-sinapoylquinic acid typically involves the esterification of quinic acid with caffeic acid and sinapic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of 3-caffeoyl-4-sinapoylquinic acid often involves extraction from plant sources, such as the fruits of Gardenia jasminoides Ellis. The extraction process includes pulverizing the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to purification processes like liquid chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Caffeoyl-4-sinapoylquinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Caffeoyl-4-sinapoylquinic acid has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the identification and quantification of chlorogenic acids in plant extracts.
Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Research has shown potential anti-inflammatory, antiviral, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
The mechanism of action of 3-caffeoyl-4-sinapoylquinic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antiviral Activity: The compound interferes with viral replication and inhibits the activity of viral enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.
Comparison with Similar Compounds
3-Caffeoyl-4-sinapoylquinic acid can be compared with other similar compounds, such as:
3,4-Dicaffeoylquinic acid: Similar antioxidant properties but differs in the number of caffeoyl groups.
3,5-Dicaffeoylquinic acid: Also known for its antioxidant activity, but has a different substitution pattern on the quinic acid.
4,5-Dicaffeoylquinic acid: Another chlorogenic acid with similar properties but different structural configuration.
The uniqueness of 3-caffeoyl-4-sinapoylquinic acid lies in its specific combination of caffeoyl and sinapoyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(1S,3S,4S,5S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O13/c1-37-19-10-15(11-20(38-2)24(19)33)5-8-23(32)40-25-18(30)12-27(36,26(34)35)13-21(25)39-22(31)7-4-14-3-6-16(28)17(29)9-14/h3-11,18,21,25,28-30,33,36H,12-13H2,1-2H3,(H,34,35)/b7-4+,8-5+/t18-,21-,25-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSGEULUAVXQH-UEMFYZCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(CC(CC2OC(=O)C=CC3=CC(=C(C=C3)O)O)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@H](C[C@](C[C@@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110241-35-5 | |
Record name | 3-Caffeoyl-4-sinapoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110241355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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